![molecular formula C10H12F3NO2 B13044010 (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13044010.png)
(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL: is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a trifluoromethoxy-substituted phenyl ring, and a secondary alcohol group. Its unique structure imparts distinct chemical and physical properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps include reductive amination, where the aldehyde group is converted to an amine, followed by stereoselective reduction to obtain the desired chiral product.
Catalysts and Reagents: Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and chiral catalysts to ensure the correct stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure.
Purification Techniques: Implementing purification techniques like crystallization, distillation, or chromatography to isolate the final product.
化学反応の分析
Types of Reactions:
Oxidation: The secondary alcohol group in (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Reagents like acyl chlorides or isocyanates are used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, ureas, or other substituted derivatives.
科学的研究の応用
Chemistry:
Synthesis of Chiral Compounds: (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is used as a building block in the synthesis of various chiral compounds.
Biology:
Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, providing insights into enzyme-substrate interactions.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Industry:
Agrochemicals: The compound is explored for its potential use in the development of agrochemicals with enhanced efficacy and stability.
作用機序
The mechanism of action of (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets. The amino group can form hydrogen bonds, while the secondary alcohol group can participate in various interactions, contributing to the compound’s overall activity.
類似化合物との比較
(1R,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: This compound is structurally similar but contains additional trifluoromethyl groups, which may alter its chemical properties and biological activity.
2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol: Another related compound with a benzyloxy group instead of a trifluoromethoxy group, leading to different reactivity and applications.
Uniqueness: The presence of the trifluoromethoxy group in (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL imparts unique properties such as increased lipophilicity and stability, making it distinct from other similar compounds. This uniqueness is particularly valuable in drug development and agrochemical research, where these properties can enhance the efficacy and stability of the final products.
特性
分子式 |
C10H12F3NO2 |
|---|---|
分子量 |
235.20 g/mol |
IUPAC名 |
(1S,2R)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m1/s1 |
InChIキー |
YZTCEJIOHNBDFP-HZGVNTEJSA-N |
異性体SMILES |
C[C@H]([C@H](C1=CC(=CC=C1)OC(F)(F)F)N)O |
正規SMILES |
CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


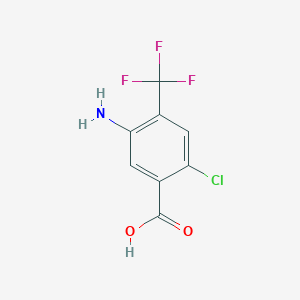
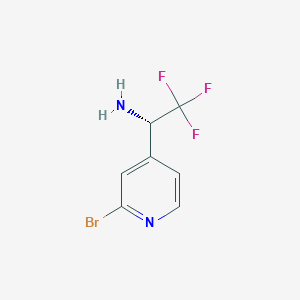
![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
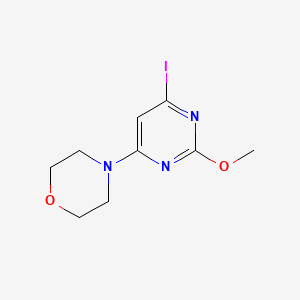
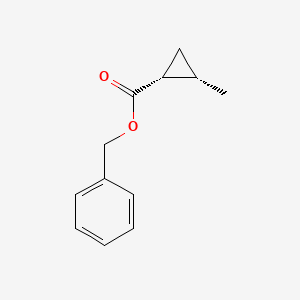

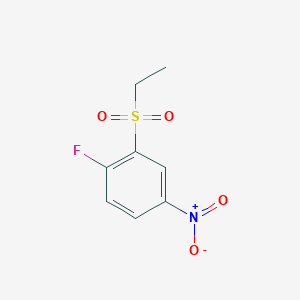
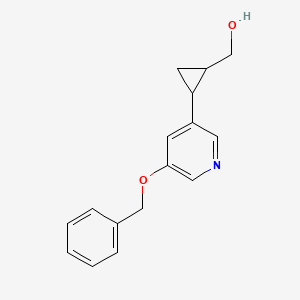
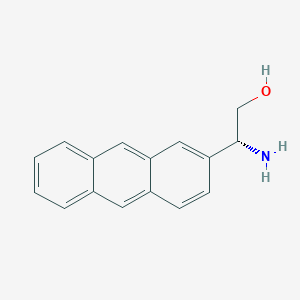

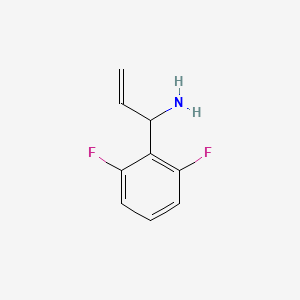
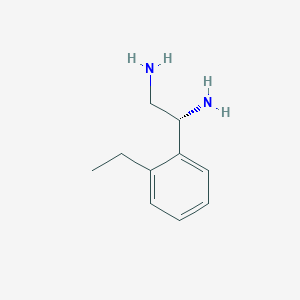
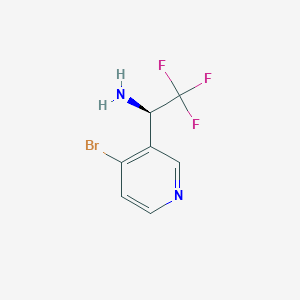
![5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13043994.png)
